An In-depth Technical Guide to 2-Chloro-5-nitrotoluene: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to 2-Chloro-5-nitrotoluene: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-5-nitrotoluene (CAS No. 13290-74-9), a key chemical intermediate. This document details its physicochemical properties, outlines various synthetic methodologies with experimental protocols, and explores its significant role in the synthesis of veterinary pharmaceuticals.
Core Properties of 2-Chloro-5-nitrotoluene
2-Chloro-5-nitrotoluene is a solid organic compound that presents as a white to yellow or green powder or crystal.[1][2] Its chemical structure and fundamental properties are summarized below.
Table 1: Chemical and Physical Properties of 2-Chloro-5-nitrotoluene
| Property | Value | Reference |
| CAS Number | 13290-74-9 | [1][3][4][5][6] |
| Molecular Formula | C₇H₆ClNO₂ | [1][3][4] |
| Molecular Weight | 171.58 g/mol | [1][3][7] |
| Appearance | White to Yellow to Green powder to crystal | [1][2] |
| Melting Point | 40-45 °C | [1][4] |
| Boiling Point | 259.2 ± 20.0 °C at 760 mmHg; 96 °C at 3.8 mmHg | [1][4] |
| Density | 1.3 ± 0.1 g/cm³ | [4] |
| Flash Point | 110.6 ± 21.8 °C | [4] |
| Solubility | Information not readily available, but expected to be soluble in organic solvents. | |
| Purity (typical) | >98.0% (GC) | [1][2] |
Table 2: Safety Information for 2-Chloro-5-nitrotoluene
| Hazard Statement | Description | Reference |
| H302 + H312 + H332 | Harmful if swallowed, in contact with skin or if inhaled. | [1][2] |
| H412 | Harmful to aquatic life with long lasting effects. | [1][2] |
Synthesis of 2-Chloro-5-nitrotoluene: Experimental Protocols
There are several established methods for the synthesis of 2-Chloro-5-nitrotoluene. The following sections detail the methodologies for three common synthetic routes.
Synthesis via Diazotization of 2-Amino-5-nitrotoluene
This classic method involves the conversion of an amino group to a diazonium group, which is subsequently replaced by a chlorine atom in a Sandmeyer-type reaction.
Caption: Synthesis of 2-Chloro-5-nitrotoluene via Diazotization.
Experimental Protocol:
-
Diazotization: In a suitable reaction vessel, dissolve 2-amino-5-nitrotoluene in concentrated sulfuric acid. Carefully add water to the solution while controlling the temperature, which will naturally rise. Cool the mixture and then add concentrated hydrochloric acid, ensuring the temperature does not exceed 0°C. Slowly add a solution of sodium nitrite (B80452) in water, maintaining the low temperature to form the diazonium salt solution.[8][9]
-
Sandmeyer Reaction: In a separate reactor, dissolve cuprous chloride in industrial hydrochloric acid and cool the solution to below 20°C.[8]
-
Reaction and Work-up: Rapidly add the prepared diazonium salt solution to the cuprous chloride solution with vigorous stirring. After the addition is complete, hold the reaction mixture for a period before warming it to facilitate the completion of the reaction. The product, 2-chloro-5-nitrotoluene, can then be isolated by steam distillation.[8]
Synthesis via Direct Chlorination of m-Nitrotoluene
This method involves the electrophilic aromatic substitution of m-nitrotoluene with chlorine gas, using a catalyst.
Caption: Synthesis of 2-Chloro-5-nitrotoluene via Direct Chlorination.
Experimental Protocol:
-
Reaction Setup: Charge a reaction vessel equipped with a stirrer, gas inlet, and a condenser with m-nitrotoluene and a catalyst, such as iron powder.[10]
-
Chlorination: Heat the mixture to the desired reaction temperature (e.g., 40-65°C) and bubble chlorine gas through the reaction mixture.[10]
-
Monitoring and Work-up: Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed to a satisfactory level. Upon completion, wash the reaction mixture with water to remove the catalyst and any acidic byproducts. The organic phase, containing the product, is then separated.[10]
Synthesis via Nitration of o-Chlorotoluene
This route involves the nitration of o-chlorotoluene to introduce a nitro group onto the aromatic ring.
Caption: Synthesis of 2-Chloro-5-nitrotoluene via Nitration.
Experimental Protocol:
-
Nitrating Mixture: Prepare a nitrating mixture, for example, using fuming nitric acid and acetic anhydride, with a catalyst such as acidic beta-zeolite.[10]
-
Nitration Reaction: Add o-chlorotoluene dropwise to the nitrating mixture while maintaining the reaction temperature between 25-40°C.[10]
-
Work-up and Isolation: After the reaction is complete, the catalyst is removed by filtration. The filtrate is then subjected to reduced pressure distillation to remove the acetic acid, yielding the crude product containing 2-chloro-5-nitrotoluene.[10]
Analytical Characterization
The purity and identity of 2-Chloro-5-nitrotoluene are typically confirmed using a combination of chromatographic and spectroscopic techniques.
Caption: General Analytical Workflow for 2-Chloro-5-nitrotoluene.
Table 3: Analytical Methodologies
| Technique | Purpose | Typical Conditions |
| Gas Chromatography (GC) | Purity assessment and reaction monitoring. | Capillary column (e.g., HP-5ms), FID or MS detector.[10] |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | Reverse-phase C18 column, mobile phase of acetonitrile/water with an acid modifier. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic peaks for C-Cl, C-NO₂, and aromatic C-H bonds are observed. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | Typically coupled with GC (GC-MS) for separation and identification. |
Applications in Drug Development
2-Chloro-5-nitrotoluene is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs), particularly in the veterinary field.[11] Its most notable application is in the production of the anticoccidial drug, toltrazuril (B1682979).[11]
Synthesis of Toltrazuril
The synthesis of toltrazuril from 2-chloro-5-nitrotoluene involves a multi-step process, beginning with a nucleophilic aromatic substitution.
Caption: Key steps in the synthesis of Toltrazuril from 2-Chloro-5-nitrotoluene.
This synthetic pathway highlights the importance of 2-chloro-5-nitrotoluene as a building block in the construction of more complex and pharmaceutically active molecules. The chloro and nitro groups provide handles for further chemical transformations, making it a versatile precursor in drug development.[12]
Conclusion
2-Chloro-5-nitrotoluene is a chemical intermediate with well-defined properties and established synthetic routes. Its significance in the pharmaceutical industry, particularly in the synthesis of veterinary drugs like toltrazuril, underscores its importance for researchers and professionals in drug development. This guide provides a foundational understanding of this compound, from its basic characteristics to its practical applications.
References
- 1. 2-Chloro-5-nitrotoluene | 13290-74-9 [chemicalbook.com]
- 2. 2-Chloro-5-nitrotoluene | 13290-74-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 4. Page loading... [wap.guidechem.com]
- 5. CN101265236B - Synthesis technique for toltrazuril - Google Patents [patents.google.com]
- 6. CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene - Google Patents [patents.google.com]
- 7. 2-Chloro-6-nitrotoluene(83-42-1) 1H NMR spectrum [chemicalbook.com]
- 8. Benzene, 1-chloro-2-methyl-4-nitro- | C7H6ClNO2 | CID 83315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene - Google Patents [patents.google.com]
- 10. epa.gov [epa.gov]
- 11. 2-Chloro-5-nitrotoluene CAS#: 13290-74-9 [m.chemicalbook.com]
- 12. clearsynth.com [clearsynth.com]

